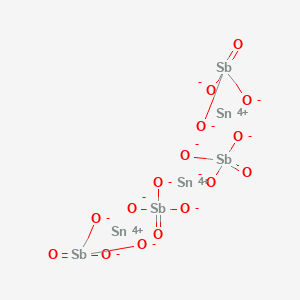![molecular formula C10H14Cl2N2O3 B1379334 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride CAS No. 1803600-57-8](/img/structure/B1379334.png)
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride” is a chemical compound with the CAS Number: 1803600-57-8 . It has a molecular weight of 281.14 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClN2O3.ClH/c1-15-8-3-6 (4-12)2-7 (11)10 (8)16-5-9 (13)14;/h2-3H,4-5,12H2,1H3, (H2,13,14);1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 281.14 .Aplicaciones Científicas De Investigación
Herbicide Metabolism and Environmental Impact
- Research on similar chloroacetamide herbicides, such as Acetochlor, Alachlor, Butachlor, and Metolachlor, reveals their metabolic pathways and potential environmental impacts. These studies focus on the metabolism of these herbicides in liver microsomes of humans and rats, shedding light on their biotransformation processes. The studies also highlight the potential carcinogenicity of these compounds due to their complex metabolic activation pathways (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Interaction and Agricultural Effects
- Investigations into how these herbicides interact with agricultural environments, specifically their reception and activity in soil influenced by factors such as wheat straw and irrigation, provide insights into their behavior in agricultural settings. This research helps in understanding how these chemicals affect crop growth and soil quality (Banks & Robinson, 1986).
Biochemical Effects on Organisms
- Studies on the biochemical effects of chloroacetamide herbicides on organisms, such as green algae, offer insights into the mechanism of action of these compounds at a cellular level. This knowledge is crucial for understanding the broader ecological impacts of these herbicides (Weisshaar & Böger, 1989).
Chemical Synthesis and Analysis
- Research on the chemical synthesis and analysis of related compounds helps in understanding the properties and potential applications of 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride. This includes studies on the synthesis of related chemical structures and the development of analytical methods for these compounds (Latli & Casida, 1995).
Environmental Monitoring and Safety
- Environmental monitoring studies that investigate the occurrence and transport of similar herbicides in natural water bodies, such as streams and rivers, are crucial for assessing the environmental safety and risks associated with their use. These studies help in understanding the persistence and mobility of these chemicals in the environment (Clark & Goolsby, 1999).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3.ClH/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14;/h2-3H,4-5,12H2,1H3,(H2,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASPVDWIHHOHGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Cl)OCC(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)




methanone hydrobromide](/img/structure/B1379262.png)
methanone hydrobromide](/img/structure/B1379264.png)



methanone hydrobromide](/img/structure/B1379271.png)

